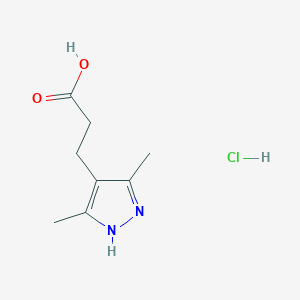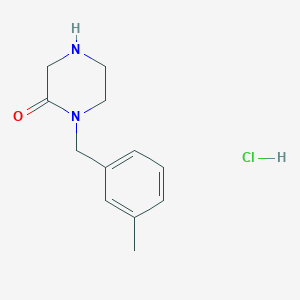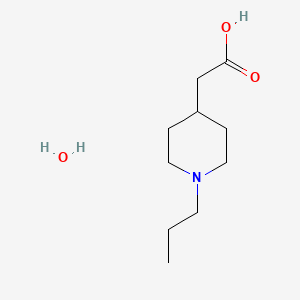![molecular formula C11H17ClN2O2 B1373653 6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride CAS No. 1221723-69-8](/img/structure/B1373653.png)
6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride
Overview
Description
“6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1221723-69-8 . It has a molecular weight of 244.72 g/mol . The IUPAC name for this compound is 6-[isobutyl(methyl)amino]nicotinic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16N2O2.ClH/c1-8(2)7-13(3)10-5-4-9(6-12-10)11(14)15;/h4-6,8H,7H2,1-3H3,(H,14,15);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Peptides and Lactams
This compound plays a crucial role in the synthesis of peptides and lactams, which are fundamental structures in many biological molecules and pharmaceuticals. The amide bond formation facilitated by this compound is essential for constructing complex peptide chains that can mimic natural peptides or create new ones with desired properties .
Production of Bioactive Molecules
The compound is instrumental in synthesizing bioactive molecules with potential anticancer, antifungal, and antibacterial properties. Its role in amide bond formation is pivotal in creating new drugs and treatments that target various diseases .
Medicinal Chemistry
More than 25% of familiar drugs contain a carboxamide group, which can be synthesized through direct amidation of carboxylic acid substrates with amine functional groups. This compound is valuable in medicinal chemistry for developing reliable protocols to synthesize amides in excellent yields .
Organic Synthesis
As an important raw material in organic synthesis, this compound contributes to the creation of complex organic molecules. Its reactivity and stability under various conditions make it a versatile reagent in synthetic chemistry .
Agricultural Applications
In agriculture, this compound can be used to synthesize compounds that serve as growth promoters, pesticides, or herbicides. Its chemical properties allow for the creation of specialized molecules that can enhance crop yield and protection .
Dye Industry
The compound’s derivatives are used in the dye industry for producing colorants for fabrics and materials. Its structural flexibility enables the development of a wide range of dyes with different properties and hues .
Catalysis
It serves as a catalyst in various chemical reactions, including the green synthesis of complex organic molecules. Its catalytic properties can increase the efficiency and selectivity of chemical processes .
Pharmaceutical Intermediates
The compound is used to prepare pharmaceutical intermediates that are key components in drug development. These intermediates can lead to the synthesis of active pharmaceutical ingredients (APIs) for various medications .
Safety and Hazards
properties
IUPAC Name |
6-[methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)7-13(3)10-5-4-9(6-12-10)11(14)15;/h4-6,8H,7H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNAHUVDDPKSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)


![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)




![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)

![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)